

QCA570: A Technical Guide to a Potent BET Degradator

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Compound of Interest

Compound Name: QCA570

Cat. No.: B10821911

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Introduction

QCA570 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, making them attractive therapeutic targets in oncology.[1] **QCA570** has demonstrated exceptional potency in preclinical studies, inducing degradation of BET proteins at picomolar concentrations and leading to complete and durable tumor regression in animal models.[1][2] This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, experimental protocols, and key data related to **QCA570**.

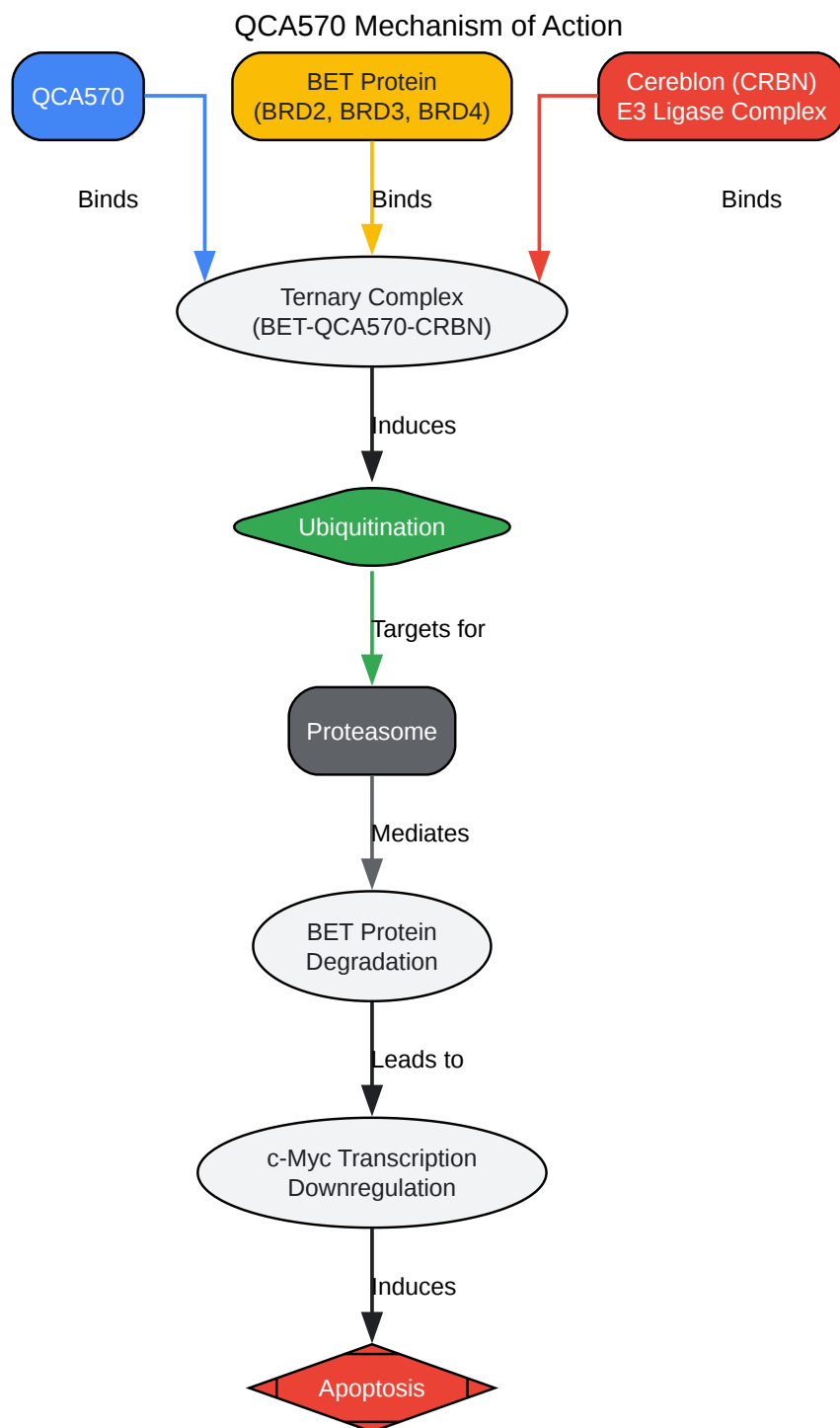
Intellectual Property Landscape

The intellectual property surrounding **QCA570** originates from research conducted at the University of Michigan. The university has filed a number of patent applications covering the BET inhibitors and degraders, including **QCA570** and its analogues.[4] These patents have been licensed to Oncopia Therapeutics, LLC, which was later acquired by Roivant Sciences and integrated into Proteovant Therapeutics. The development of **QCA570** represents a significant advancement in the field of targeted protein degradation. While a single patent explicitly titled "**QCA570**" has not been identified, the compound is understood to be covered by a broader patent portfolio related to novel BET protein degraders.

Mechanism of Action

QCA570 functions as a heterobifunctional molecule, simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This binding induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome. The degradation of BET proteins disrupts their ability to act as transcriptional co-activators, ultimately leading to the downregulation of target genes like c-Myc, which in turn induces apoptosis in cancer cells.

Signaling Pathway Diagram



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Caption: **QCA570**-mediated degradation of BET proteins.

Quantitative Data

In Vitro Potency of QCA570

Cell Line	Cancer Type	IC50 (pM)
MV4;11	Acute Myeloid Leukemia	8.3[5]
MOLM-13	Acute Myeloid Leukemia	62[5]
RS4;11	Acute Lymphoblastic Leukemia	32[5]

Cell Line	Cancer Type	IC50 (nM)
H1975	Non-Small Cell Lung Cancer	~1[4]
H157	Non-Small Cell Lung Cancer	~1[4]
Calu-1	Non-Small Cell Lung Cancer	~1[4]
5637	Bladder Cancer	2.6
J82	Bladder Cancer	10.8

In Vivo Efficacy of QCA570 in Xenograft Models

Xenograft Model	Cancer Type	Dosing Schedule	Outcome
RS4;11	Acute Lymphoblastic Leukemia	5 mg/kg, single intravenous dose	Tumor regression[5][6]
MV4;11	Acute Myeloid Leukemia	Not specified	Complete and durable tumor regression[1][3]
HCC827/AR	Osimertinib-Resistant NSCLC	0.5 mg/kg, twice/week, intraperitoneal	Significant tumor growth inhibition in combination with osimertinib[4]

Experimental Protocols

Western Blotting for BET Protein Degradation

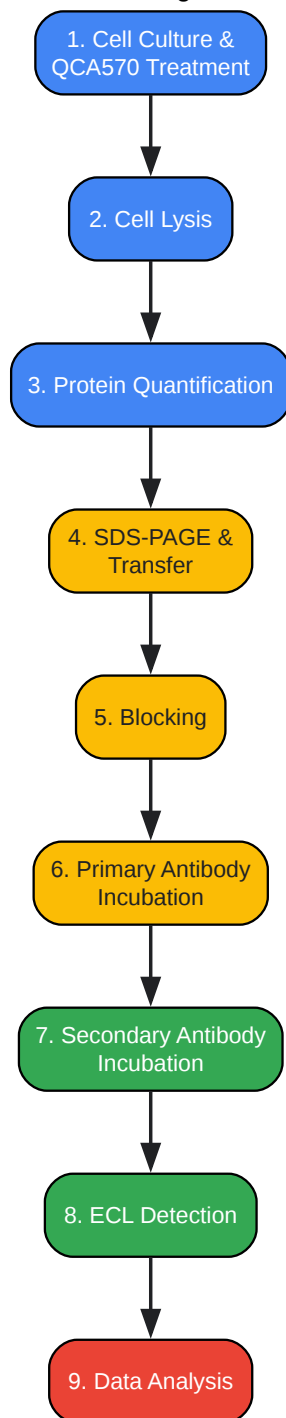
Objective: To determine the extent of BET protein degradation following treatment with **QCA570**.

Protocol:

- Cell Culture and Treatment: Plate cancer cell lines (e.g., RS4;11, MV4;11) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of **QCA570** or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.
- Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Western Blotting Workflow



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Caption: Workflow for assessing BET protein degradation.

In Vivo Xenograft Studies

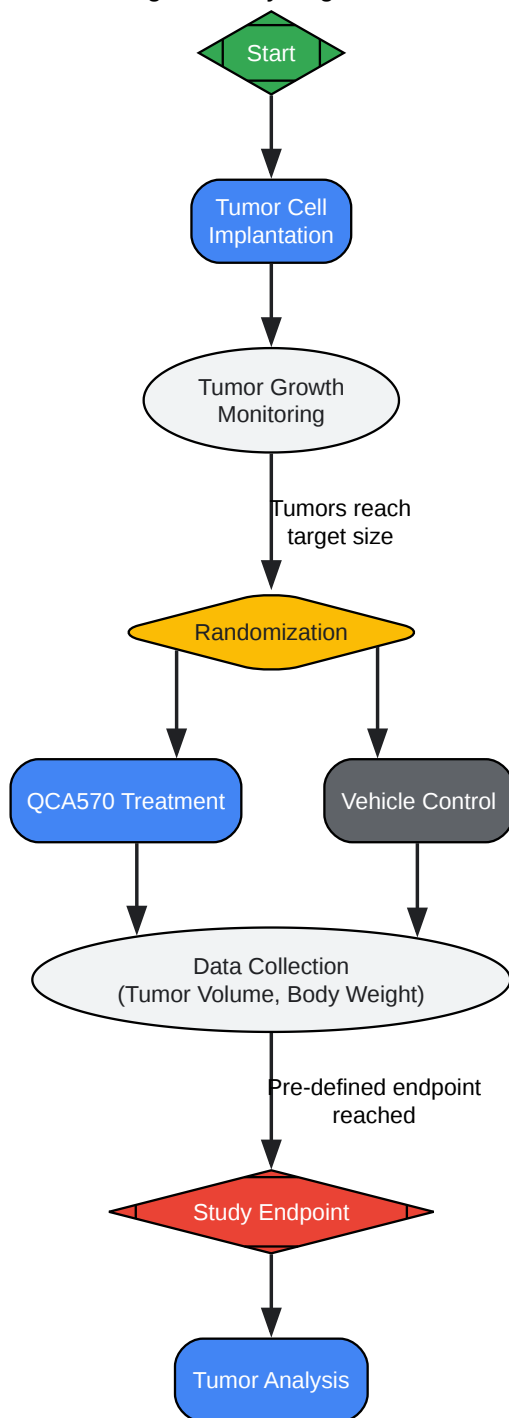
Objective: To evaluate the anti-tumor efficacy of **QCA570** in a mouse xenograft model.

Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 RS4;11 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **QCA570** (e.g., 5 mg/kg) via the desired route (e.g., intravenous or intraperitoneal injection) according to the specified dosing schedule. The control group receives a vehicle solution.
- Data Collection: Measure tumor volumes and body weights regularly throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Logical Relationship Diagram

Xenograft Study Logical Flow

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